Lipophilicity (LogP) Differentiation vs. 2-(4-Methoxy-2-methylphenyl)butanoic Acid Positional Isomer
The lipophilicity of 4-(4-Methoxy-2-methylphenyl)butanoic acid, reflected in its logP value of 2.4 (PubChem XLogP3) to 2.86 (ACD/LogP), is measurably lower than that of its positional isomer 2-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 1497231-47-6), which has a reported logP of 2.95 [1]. This difference of approximately 0.1–0.5 logP units corresponds to a ~1.3–3.2× difference in octanol-water partition coefficient, directly affecting reversed-phase HPLC retention time prediction, predicted membrane permeability, and logD-dependent solubility at physiological pH .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4 (PubChem XLogP3); 2.79 (ACD/LogP); 2.86 (Chembase) |
| Comparator Or Baseline | 2-(4-Methoxy-2-methylphenyl)butanoic acid (CAS 1497231-47-6): LogP = 2.95 (Fluorochem reported) |
| Quantified Difference | Δ LogP ≈ 0.09–0.55 units (target lower) depending on method; corresponds to ~1.2–3.5× lower octanol-water partitioning |
| Conditions | In silico prediction methods: PubChem XLogP3 v3.0, ACD/Labs Percepta v14.00, Fluorochem computed LogP |
Why This Matters
Lower logP indicates reduced lipophilicity, which predicts different reversed-phase chromatographic retention times and distinct pharmacokinetic distribution volumes—critical for selecting the correct reference standard in HPLC impurity methods where co-elution must be avoided.
- [1] PubChem Compound Summary for CID 237621: 4-(4-Methoxy-2-methylphenyl)butanoic acid. National Center for Biotechnology Information. XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/237621 View Source
